Tirandalydigin - 114118-91-1

Tirandalydigin

Catalog Number: EVT-1508477
CAS Number: 114118-91-1
Molecular Formula: C22H27NO6
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tirandalydigin is a novel tetramic acid antibiotic discovered during a screening for compounds active against pathogenic anaerobic bacteria []. It is structurally related to both tirandamycin and streptolydigin, hence its name [, ]. The producing organism, a Streptomyces strain named AB 1006A-9, is closely related to the species that produces tirandamycin and was thus designated Streptomyces tirandis subsp. umidus [].

Synthesis Analysis

The synthesis of tirandalydigin has been explored through various methods, with significant advancements reported in recent literature. A notable approach involves the asymmetric total synthesis, which utilizes a cinchona alkaloid-catalyzed asymmetric Morita-Baylis-Hillman reaction. This method allows for the highly enantio- and diastereoselective assembly of the necessary stereotetrad units that are critical for the biological activity of tirandalydigin .

The synthesis pathway typically includes:

  • Formation of key intermediates: These are crucial for achieving the desired stereochemistry.
  • Sequential reactions: These may involve oxidation, reduction, and cyclization steps to construct the tetramic acid framework.

Technical details regarding yields and specific reaction conditions are often documented in synthetic studies, emphasizing the efficiency and selectivity of these methods.

Molecular Structure Analysis

Tirandalydigin's molecular structure is characterized by a unique tetramic acid framework, which contributes to its biological properties. The compound features a bicyclic structure that includes both a cyclic amide and a carboxylic acid functional group.

Structural Data

  • Molecular Formula: C₁₄H₁₅N₃O₃
  • Molecular Weight: Approximately 273.29 g/mol
  • Key Functional Groups: Tetramic acid moiety, amine group

The specific arrangement of atoms within tirandalydigin is crucial for its interaction with biological targets, influencing its pharmacological profile.

Chemical Reactions Analysis

Tirandalydigin undergoes various chemical reactions that are essential for its biological activity. The primary focus is on its interactions with bacterial targets, which can include:

  • Inhibition of cell wall synthesis: Similar to other antibiotics, tirandalydigin may interfere with bacterial cell wall formation.
  • Modulation of enzyme activity: It can act as an inhibitor for specific enzymes that are vital for bacterial survival.

Technical details regarding these reactions often include kinetics and mechanisms, providing insights into how tirandalydigin exerts its effects at the molecular level.

Mechanism of Action

The mechanism of action of tirandalydigin is primarily linked to its ability to disrupt essential processes in bacterial cells. While specific pathways may vary depending on the bacterial strain, general mechanisms include:

  • Inhibition of protein synthesis: By binding to ribosomal subunits or interfering with tRNA function.
  • Disruption of metabolic pathways: Affecting the synthesis of nucleic acids or other critical biomolecules.

Data from pharmacological studies indicate that tirandalydigin's effectiveness stems from its structural ability to mimic natural substrates or cofactors involved in these processes, leading to competitive inhibition or allosteric effects.

Physical and Chemical Properties Analysis

Tirandalydigin exhibits several physical and chemical properties that are relevant for its classification as an antibiotic:

  • Solubility: Generally soluble in polar solvents such as methanol and ethanol.
  • Stability: Sensitive to hydrolysis under acidic conditions but stable under neutral pH.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range indicative of crystalline solids.

These properties are critical for determining formulation strategies in pharmaceutical applications.

Applications

Tirandalydigin has significant potential applications in scientific research and medicine:

  • Antibiotic Development: Due to its efficacy against pathogenic anaerobes, it serves as a candidate for developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern.
  • Research Tool: Its unique structure makes it valuable in studies aimed at understanding antibiotic mechanisms and resistance mechanisms in bacteria.
Introduction to Tirandalydigin

Definition and Taxonomic Classification of Tetramic Acid Antibiotics

Tirandalydigin represents a chemically distinctive class of tetramic acid antibiotics characterized by a unique hybrid molecular architecture that incorporates structural elements from both tirandamycin and streptolydigin families. Chemically defined as C₂₂H₂₇NO₆ with a molecular weight of 401.46 g/mol, this compound features a bicyclic ketal system conjugated to a tetramic acid moiety through a polyene linker [3] [5]. The compound's physicochemical properties include a topological polar surface area of 97.39 Ų, XLogP of 3.05, and compliance with Lipinski's rule of five (zero violations), suggesting favorable drug-like characteristics [3].

Taxonomically, tirandalydigin is produced by the actinobacterium Streptomyces tirandis subsp. umidus (strain designation AB 1006A-9), a soil-dwelling microorganism first characterized during the compound's discovery [1] [2]. This streptomycete shares close phylogenetic relationships with other tetramic acid-producing bacteria but exhibits distinct metabolic capabilities evidenced by its production of this structurally unique hybrid antibiotic [1].

Table 1: Comparative Analysis of Tetramic Acid Antibiotics

AntibioticProducer OrganismMolecular FormulaKey Structural Features
TirandalydiginStreptomyces tirandis subsp. umidusC₂₂H₂₇NO₆Hybrid bicyclic ketal-tetramic acid with conjugated diene
TirandamycinStreptomyces tirandisC₂₃H₂₉NO₇Bicyclic ketal system with decalin fragment
StreptolydiginStreptomyces lydicusC₂₄H₃₁NO₇Tetramic acid with tetraene chain and pyrrole moiety

Historical Context of Tirandalydigin Discovery

The discovery of tirandalydigin emerged from a targeted screening initiative in the late 1980s specifically designed to identify novel compounds with activity against pathogenic anaerobic bacteria. Initial isolation and taxonomic characterization of the producing organism were reported in 1988, with comprehensive structural elucidation published shortly thereafter [6]. The compound was formally described in 1992 in the Journal of Antibiotics following extensive investigation into its fermentation, isolation, and biological properties [1] [2].

The etymology of "tirandalydigin" reflects its hybrid chemical nature, intentionally blending elements from "tirandamycin" and "streptolydigin" to denote its structural kinship with both antibiotic classes [1] [6]. This nomenclature decision underscored the compound's unique position in the chemical landscape of microbial natural products. The discovery occurred during a period of declining antibiotic innovation, making it a significant addition to the limited repertoire of novel structural classes identified in the final decades of the 20th century [4].

Table 2: Historical Timeline of Tirandalydigin Research

YearMilestonePublication
1988Initial isolation and structural characterizationJournal of Antibiotics [6]
1992Comprehensive taxonomic, fermentation, and biological activity profilingJournal of Antibiotics [1] [2]
2017Commercial availability for research purposesChemFaces Natural Product Catalog [5]

Significance in Antimicrobial Research and Comparative Relevance to Tirandamycin/Streptolydigin

Tirandalydigin demonstrates a notable antimicrobial spectrum with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against clinically significant pathogens including anaerobic bacteria, streptococci, enterococci, and legionellae [1] [5]. This activity profile positions it as a potentially valuable chemotherapeutic agent, particularly given the escalating crisis of antibiotic resistance among Gram-positive pathogens and the historical neglect of anaerobic infections in drug development pipelines [4] [8].

The compound's structural hybridity represents a significant point of scientific interest. Tirandalydigin incorporates the bicyclic ketal system characteristic of tirandamycins while maintaining the tetramic acid moiety central to streptolydigin's structure [3] [6]. This unique molecular architecture offers insights into biosynthetic flexibility within actinomycetes and provides a template for rational drug design through modular structural optimization. The presence of extended conjugation and specific stereochemical features (evidenced by its complex NMR profile) likely contributes to its biological activity by facilitating target interactions [6].

In the broader context of antibiotic discovery, tirandalydigin exemplifies the untapped potential of microbial secondary metabolism. Its discovery occurred during a period (1980s-1990s) when only two novel structural classes (daptomycin and linezolid) entered clinical use, highlighting the continuing value of exploring actinobacterial diversity despite the challenges of rediscovery [4]. The compound's mechanism of action, while not fully elucidated, is presumed to involve inhibition of bacterial RNA polymerase based on structural similarities to streptolydigin, which functions through this target [6].

Table 3: Antimicrobial Spectrum of Tirandalydigin

Microbial CategoryRepresentative PathogensMIC Range (µg/mL)
Anaerobic bacteriaBacteroides spp., Clostridium spp.0.5–32
Gram-positive cocciEnterococcus faecalis, Streptococcus pyogenes4–32
Fastidious Gram-negativeLegionella pneumophila2–16

The rediscovery of tirandalydigin in commercial screening libraries [5] and research collections reflects renewed interest in historical compounds that may offer solutions to contemporary resistance mechanisms. Its activity against problematic pathogens like enterococci (including vancomycin-resistant strains) and legionellae provides a foundation for structural optimization programs aimed at enhancing potency, spectrum, and pharmacological properties [1] [8]. Furthermore, the existence of such structurally unique hybrids supports current strategies in antibiotic discovery that focus on genome mining of actinobacterial strains, revealing that biosynthetic gene clusters can produce unexpected chemical hybrids with potentially superior biological activities [4].

Properties

CAS Number

114118-91-1

Product Name

Tirandalydigin

IUPAC Name

(3Z)-3-[(2E,4E,6R)-6-[(1R,3R,4S,5R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxirane]-3-yl]-1-hydroxy-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione

Molecular Formula

C22H27NO6

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C22H27NO6/c1-12(5-6-15(24)18-16(25)10-23-20(18)26)9-13(2)19-14(3)17-7-8-22(11-27-22)21(4,28-17)29-19/h5-9,13-14,17,19,24H,10-11H2,1-4H3,(H,23,26)/b6-5+,12-9+,18-15-/t13-,14+,17-,19-,21-,22?/m1/s1

InChI Key

LTYHWFXVSQHTQH-BWPJEIAHSA-N

SMILES

CC1C2C=CC3(CO3)C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)CNC4=O)O)C

Synonyms

tirandalydigin

Canonical SMILES

CC1C2C=CC3(CO3)C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)CNC4=O)O)C

Isomeric SMILES

C[C@H]1[C@H]2C=CC3(CO3)[C@](O2)(O[C@@H]1[C@H](C)/C=C(\C)/C=C/C(=C/4\C(=O)CNC4=O)/O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.